molecular formula C6H13NO4S B070002 Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) CAS No. 178895-57-3

Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)

Cat. No. B070002
M. Wt: 195.24 g/mol
InChI Key: UTFBMVXBMJUCBI-UHFFFAOYSA-N
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Description

Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The exact mechanism of action of Methanesulfinic acid is not fully understood. However, it is believed to function as a reducing agent and antioxidant by donating electrons to reactive oxygen species (ROS) and other free radicals, thereby neutralizing their harmful effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of ROS.

Biochemical And Physiological Effects

Methanesulfinic acid has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and damage, which is implicated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Methanesulfinic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methanesulfinic acid is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively stable and easy to handle in the laboratory. However, one of the limitations of Methanesulfinic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of Methanesulfinic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of Methanesulfinic acid, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, the study of the mechanism of action of Methanesulfinic acid may lead to the development of new antioxidant and anti-inflammatory agents.

Synthesis Methods

Methanesulfinic acid can be synthesized using various methods, including the reaction of methane sulfonyl chloride with sodium methoxide or sodium sulfite. Another method involves the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The synthesis of Methanesulfinic acid is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

Methanesulfinic acid has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Methanesulfinic acid has also been studied for its potential as a reducing agent and antioxidant.

properties

CAS RN

178895-57-3

Product Name

Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino]methanesulfinic acid

InChI

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-4-12(9)10/h4H2,1-3H3,(H,7,8)(H,9,10)

InChI Key

UTFBMVXBMJUCBI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCS(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCS(=O)O

synonyms

Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)

Origin of Product

United States

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